1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c17-11(18)8-5-15(6-8)9-4-10(13-7-12-9)16-3-1-2-14-16/h1-4,7-8H,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKXTEHMYYBSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves Buchwald–Hartwig amination, where chlorides react with aminopyrazoles in the presence of palladium catalysts and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural Differences
The compound is compared to three analogues (Table 1):
Table 1: Structural Comparison of Selected Analogues
Key Observations :
Pyrimidine Substituent Variations: The target compound and BJ52910 share the pyrazole-pyrimidine motif, whereas BJ52846 substitutes pyrazole with imidazole. Imidazole’s additional nitrogen may alter electronic properties and binding specificity .
Heterocyclic Core :
- Azetidine (4-membered ring) vs. piperidine (6-membered): Azetidine imposes greater torsional strain, which may enhance binding affinity in constrained active sites .
Functional Groups: Carboxylic acid (target compound) vs. carboxamide (BJ52910, BJ52846): The acid group offers hydrogen-bond donor/acceptor versatility, whereas carboxamides may improve metabolic stability .
Biological Activity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid, identified by its CAS number 2034480-57-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumoral, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an azetidine ring, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit bacterial growth and possess antifungal activity. The specific compound's ability to act against various pathogens remains to be fully elucidated through experimental assays.
Antitumoral Activity
Preliminary studies suggest that this compound may exhibit antitumoral activity. Similar compounds have been reported to inhibit tubulin polymerization, a mechanism that disrupts cancer cell proliferation. The structural variations within the compound could be optimized for enhanced antitumoral efficacy.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The compound may interfere with critical enzymatic pathways involved in cell division and metabolism.
- Interaction with DNA/RNA : Potential interactions with nucleic acids could lead to disruptions in replication and transcription processes.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial properties of various pyrazole derivatives, including those structurally related to our compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Pyrazole A | 12 | E. coli |
| Pyrazole B | 8 | S. aureus |
| Target Compound | TBD | TBD |
Case Study 2: Antitumoral Evaluation
In vitro assays were conducted to assess the antitumoral effects of related compounds on cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF7 (Breast) | 5.2 | Related Pyrazole Derivative |
| HeLa (Cervical) | 3.4 | Related Pyrazole Derivative |
| Target Compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
